molecular formula C6H2F3LiN2O2 B6244006 lithium(1+) ion 4-(trifluoromethyl)pyridazine-3-carboxylate CAS No. 2742656-04-6

lithium(1+) ion 4-(trifluoromethyl)pyridazine-3-carboxylate

Cat. No.: B6244006
CAS No.: 2742656-04-6
M. Wt: 198.1 g/mol
InChI Key: GEXNFHRZFLXOJW-UHFFFAOYSA-M
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Description

Lithium(1+) ion 4-(trifluoromethyl)pyridazine-3-carboxylate is a chemical compound that features a lithium ion paired with a pyridazine ring substituted with a trifluoromethyl group and a carboxylate group.

Preparation Methods

The synthesis of lithium(1+) ion 4-(trifluoromethyl)pyridazine-3-carboxylate typically involves the reaction of 4-(trifluoromethyl)pyridazine-3-carboxylic acid with a lithium salt. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Lithium(1+) ion 4-(trifluoromethyl)pyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The trifluoromethyl and carboxylate groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

Lithium(1+) ion 4-(trifluoromethyl)pyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis due to its unique reactivity.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of lithium(1+) ion 4-(trifluoromethyl)pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Lithium(1+) ion 4-(trifluoromethyl)pyridazine-3-carboxylate can be compared with similar compounds such as:

    Lithium(1+) ion 6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylate: This compound has a similar structure but with a chlorine substituent, which may alter its reactivity and applications.

    This compound analogs: Other analogs with different substituents on the pyridazine ring can exhibit varying chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

CAS No.

2742656-04-6

Molecular Formula

C6H2F3LiN2O2

Molecular Weight

198.1 g/mol

IUPAC Name

lithium;4-(trifluoromethyl)pyridazine-3-carboxylate

InChI

InChI=1S/C6H3F3N2O2.Li/c7-6(8,9)3-1-2-10-11-4(3)5(12)13;/h1-2H,(H,12,13);/q;+1/p-1

InChI Key

GEXNFHRZFLXOJW-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CN=NC(=C1C(F)(F)F)C(=O)[O-]

Purity

95

Origin of Product

United States

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